(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Description
Scientific Research Applications
Furan and Thiazolidinone Derivatives in Medicinal Chemistry
Bioactive Heterocyclic Compounds : Heterocycles like furan and thiazolidinone play a crucial role in drug design, serving as core structural units in bioactive molecules. Research demonstrates the importance of furan derivatives in creating compounds with optimized antiviral, antitumor, antimicrobial, and antiparkinsonian actions. This underscores the potential of furan and thiazolidinone derivatives in developing new therapeutic agents (Ostrowski, 2022).
Green Chemistry in Synthesis : The green synthesis of thiazolidinone derivatives illustrates the advancement in creating environmentally friendly synthetic methods. These compounds exhibit a wide range of biological activities, including antibacterial, antitubercular, and anticancer properties, highlighting their significance in medicinal chemistry and potential as treatment candidates for various diseases (JacqulineRosy et al., 2019).
Heterogeneous Catalysis for Renewable Chemicals : The conversion of biomass into furan derivatives such as 5-hydroxymethylfurfural (HMF) is pivotal for sustainable chemistry. Furan derivatives, accessible from renewable resources, serve as platform chemicals for producing a wide array of products, including fuels, solvents, and polymers, thus contributing to the reduction of dependency on fossil fuels and enhancing environmental sustainability (Chernyshev et al., 2017).
Biological and Pharmacological Applications : Thiazolidin-4-ones are highlighted for their significant pharmacological importance, including activities against cancer, inflammation, and microbial infections. Their structural diversity and biological relevance are underscored in medicinal research, where modifications of the thiazolidin-4-one scaffold lead to enhanced drug efficacy and selectivity (Mech et al., 2021).
Properties
IUPAC Name |
pentyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-2-3-4-10-22-15(19)8-5-9-18-16(20)14(24-17(18)23)12-13-7-6-11-21-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZSEVRWSSNLW-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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